molecular formula C10H6N2O3 B8392064 7-Nitroquinoline-6-carbaldehyde

7-Nitroquinoline-6-carbaldehyde

Cat. No.: B8392064
M. Wt: 202.17 g/mol
InChI Key: HSZTVYCMBSQRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroquinoline-6-carbaldehyde is a quinoline derivative featuring a nitro group (-NO₂) at position 7 and a carbaldehyde (-CHO) group at position 6. The nitro and carbaldehyde groups confer electron-withdrawing properties, making the compound reactive in nucleophilic additions or condensations. Its synthesis likely involves formylation at position 6 after introducing the nitro group, though specific protocols require further investigation.

Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

7-nitroquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-7-2-1-3-11-9(7)5-10(8)12(14)15/h1-6H

InChI Key

HSZTVYCMBSQRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Parent Structure Molecular Formula Molecular Weight CAS Number Key Substituents
7-Nitroquinoline-6-carbaldehyde* Quinoline C₁₀H₇N₂O₃ 203.18 N/A NO₂ (C7), CHO (C6)
6-Chloro-7-nitroquinoline Quinoline C₉H₅ClN₂O₂ 208.60 226073-82-1 Cl (C6), NO₂ (C7)
7-Fluoroquinoline-6-carbaldehyde Quinoline C₁₀H₆FNO 175.16† 1185768-18-6 F (C7), CHO (C6)
6-Nitroquinoxaline Quinoxaline C₈H₅N₃O₂ 175.14 6639-87-8 NO₂ (C6)

*Hypothetical data inferred from analogs.
†Calculated based on molecular formula.

Electronic and Steric Effects

  • Nitro vs. Carbaldehyde: The nitro group (stronger electron-withdrawing) in this compound increases electrophilicity at C6 compared to 7-fluoroquinoline-6-carbaldehyde.
  • Chloro vs. Nitro: Chlorine in 6-chloro-7-nitroquinoline provides a leaving group for substitutions, whereas nitro groups enhance aromatic stabilization .
  • Quinoline vs. Quinoxaline: Quinoxalines (two adjacent nitrogen atoms) exhibit higher polarity and hydrogen-bonding capacity than quinolines, affecting solubility and biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.